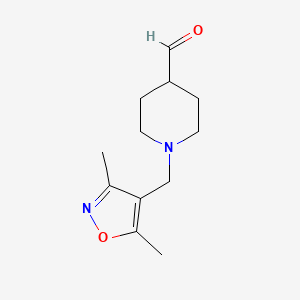
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde is a chemical compound that features a piperidine ring substituted with a carbaldehyde group and a 3,5-dimethylisoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde typically involves the reaction of 3,5-dimethylisoxazole with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 3,5-dimethylisoxazole to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine
- 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-3-carboxylic acid
- 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)proline
Uniqueness
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H18N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
RBFPJFKLXYMCMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





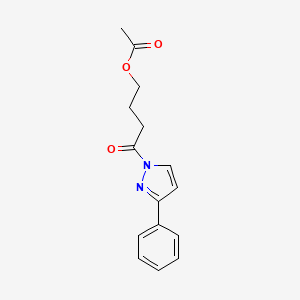
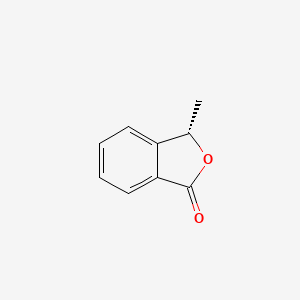
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
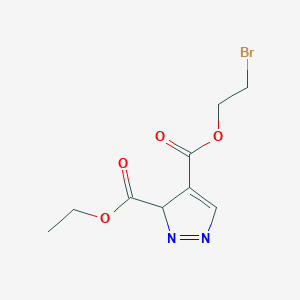

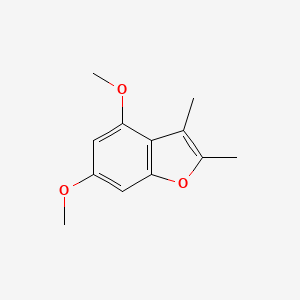


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
